molecular formula C28H39O10PS B606218 Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester CAS No. 191866-32-7

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester

Cat. No. B606218
M. Wt: 598.64
InChI Key: PMGZJNCIQHGNLT-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-188494 is a squalene synthase inhibitor used as an anticholesterol drug.

Scientific Research Applications

Food Packaging Additives

The research conducted by Lierop, Castle, Feigenbaum, and Boenke (1998) explores a spectrum of additives used in food packaging, including various acids and esters. This study provides a foundational understanding of the roles these compounds play in the safety and stability of food packaging materials Lierop, B. V., Castle, L., Feigenbaum, A., & Boenke, A. (1998). Spectra for the Identification of Additives in Food Packaging.

Polymer Synthesis

Research by Tagle, Terraza, López, and Leiva (2006) discusses the synthesis and characterization of polymers derived from various acids and esters, providing insight into the development of new materials with potential applications in a wide range of industries Tagle, L., Terraza, C., López, L., & Leiva, Á. (2006). SYNTHESIS AND CHARACTERIZATION OF COMB-LIKE POLY(ESTERS) CONTAINING SILICON AND/OR GERMANIUM IN THE MAIN CHAIN.

Thermal Properties of Organosoluble Polymers

Faghihi, Shabanian, and Emamdadi (2010) conducted a study on aromatic poly(ester-imide)s, highlighting the thermal properties of these organosoluble polymers. Their research contributes to the understanding of how these compounds can be utilized in environments requiring high thermal stability Faghihi, K., Shabanian, M., & Emamdadi, N. (2010). Synthesis, characterization, and thermal properties of new organosoluble poly(ester-imide)s containing ether group.

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) explored the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers, which have significant implications for fuel-cell applications. Their work contributes to advancements in energy technologies Bae, B., Miyatake, K., & Watanabe, M. (2009). Synthesis and properties of sulfonated block copolymers having fluorenyl groups for fuel-cell applications.

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) examined the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, demonstrating the potential use of these compounds in environmental cleanup and sustainability efforts Chhaya, U., & Gupte, A. (2013). Possible role of laccase from Fusarium incarnatum UC-14 in bioremediation of Bisphenol A using reverse micelles system.

properties

CAS RN

191866-32-7

Product Name

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester

Molecular Formula

C28H39O10PS

Molecular Weight

598.64

IUPAC Name

Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester

InChI

InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)/t24-/m1/s1

InChI Key

PMGZJNCIQHGNLT-XMMPIXPASA-N

SMILES

P([C@@H](CCCc1cc(ccc1)Oc1ccccc1)S(=O)(=O)O)(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-188494;  BMS 188494;  BMS188494;  UNII-F4W2579G7P.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
Reactant of Route 2
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
Reactant of Route 3
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
Reactant of Route 4
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
Reactant of Route 5
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester
Reactant of Route 6
Propanoic acid, 2,2-dimethyl-, ((4-(3-phenoxyphenyl)-1-sulfobutyl)phosphinylidene)bis(oxymethylene) ester

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